

# The Role of Voxtalisib in Inhibiting DNA-PK Activity: A Technical Guide

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## Compound of Interest

Compound Name: Voxtalisib

Cat. No.: B1684596

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## Executive Summary

**Voxtalisib** (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor targeting multiple key enzymes in cellular signaling pathways critical for cancer cell growth, proliferation, and survival.<sup>[1]</sup> While primarily recognized as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), **Voxtalisib** also demonstrates significant inhibitory activity against the DNA-dependent protein kinase (DNA-PK).<sup>[2][3][4]</sup> This technical guide provides an in-depth analysis of **Voxtalisib**'s role in inhibiting DNA-PK, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

## Quantitative Inhibitory Profile of Voxtalisib

**Voxtalisib** exhibits a multi-targeted profile, inhibiting class I PI3K isoforms, mTOR, and the PI3K-related kinase, DNA-PK. Its inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC<sub>50</sub>), with lower values indicating greater potency. The compound acts as an ATP-competitive inhibitor.<sup>[4][5]</sup>

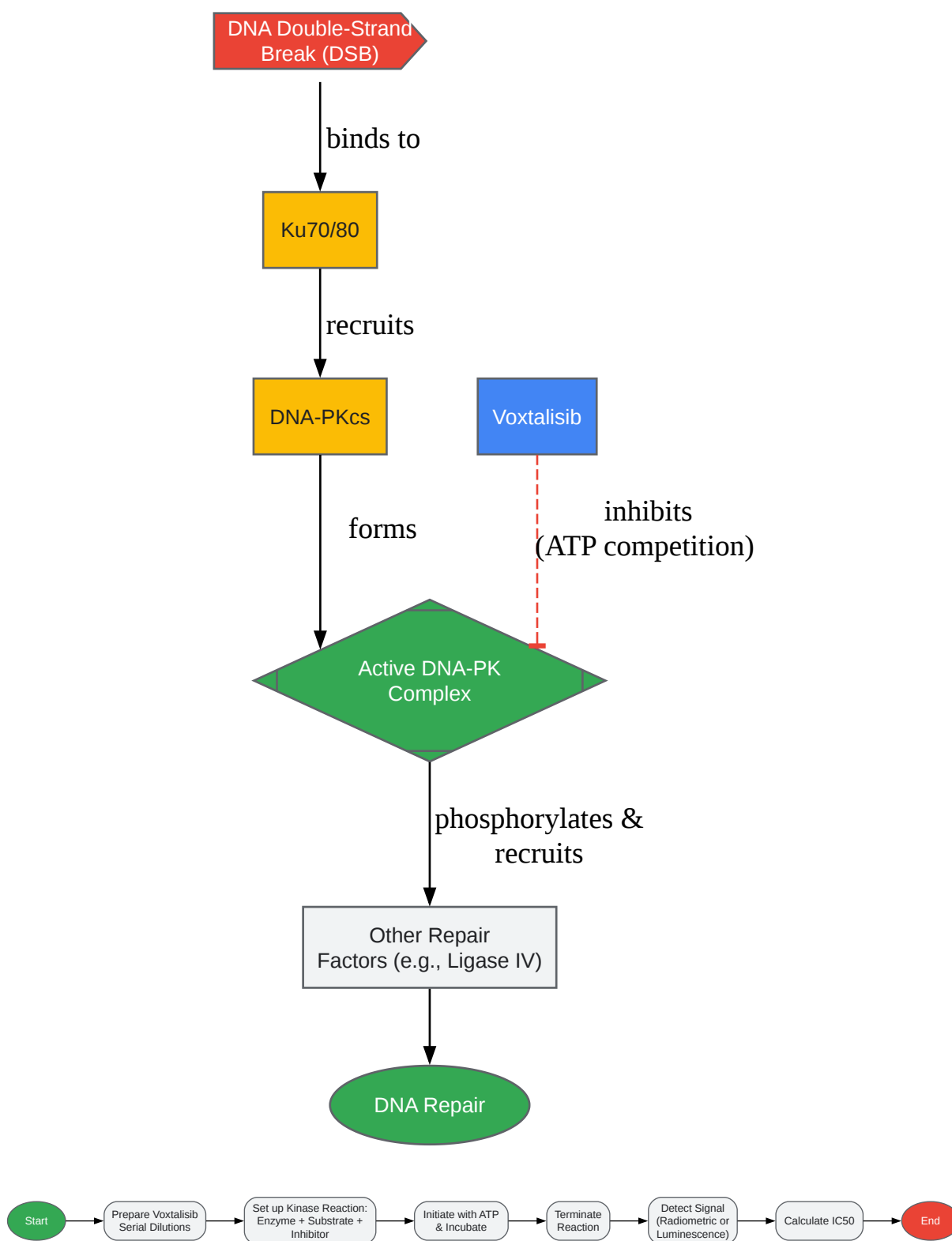
Target Enzyme	Isoform/Complex	IC50 (nM)	Reference
DNA-PK	-	150	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PI3K	p110 $\alpha$	39	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PI3K	p110 $\beta$	110-113	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PI3K	p110 $\gamma$	9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PI3K	p110 $\delta$	43	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
mTOR	mTORC1	160	<a href="#">[2]</a> <a href="#">[4]</a>
mTOR	mTORC2	910	<a href="#">[2]</a> <a href="#">[4]</a>
VPS34 (Class III PI3K)	-	~9100	<a href="#">[2]</a> <a href="#">[4]</a>

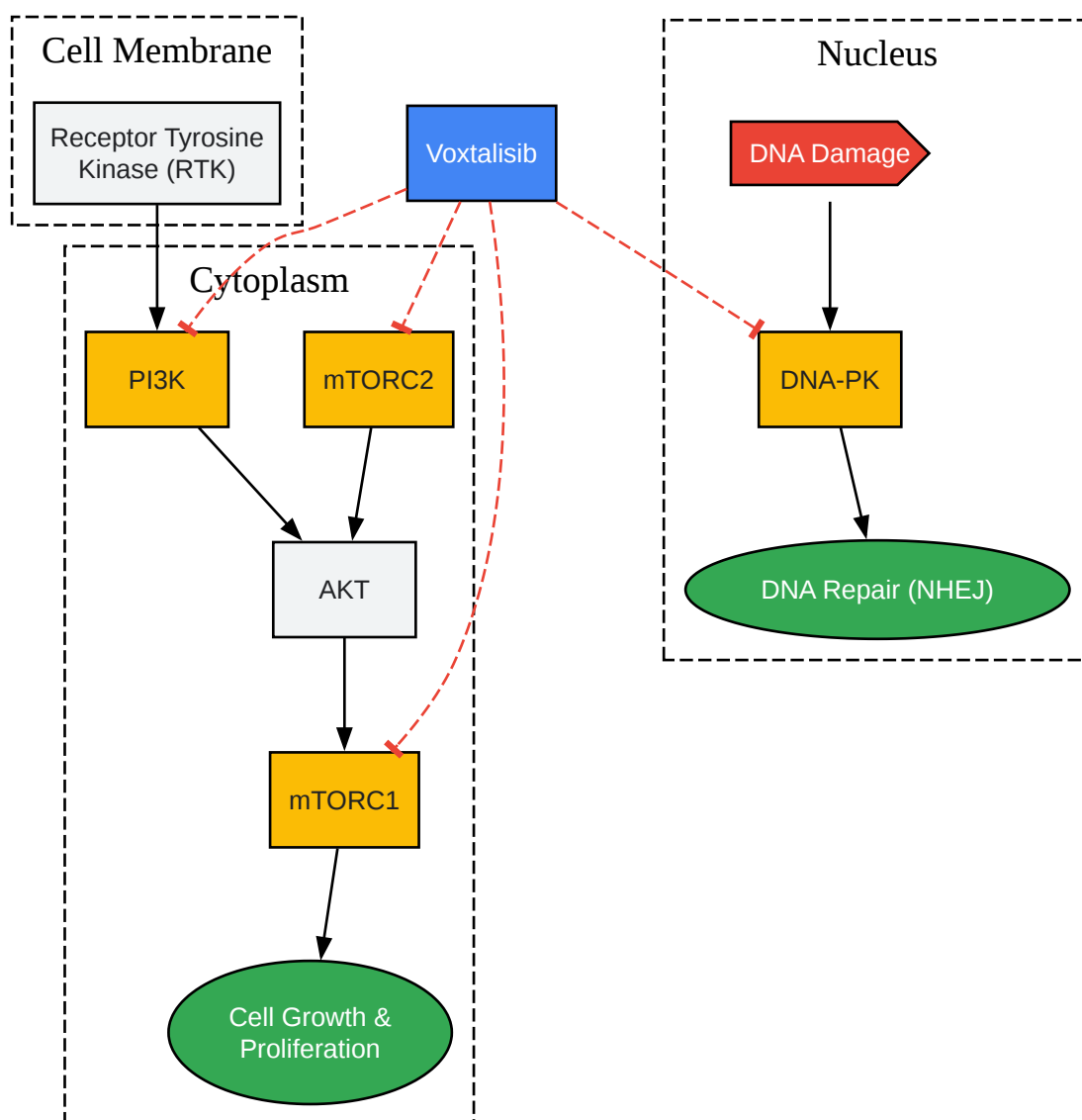
## Mechanism of DNA-PK Inhibition

### The DNA-PK Signaling Pathway in DNA Repair

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[\[6\]](#) DSBs are highly cytotoxic lesions that can be induced by ionizing radiation or chemotherapeutic agents. The activation of DNA-PK is essential for the cell's ability to repair this damage and survive.[\[7\]](#) Inhibition of DNA-PK can therefore sensitize cancer cells to DNA-damaging therapies.[\[6\]](#)

The process begins when a DSB occurs. The Ku70/80 heterodimer recognizes and binds to the broken DNA ends, recruiting the catalytic subunit, DNA-PKcs. This forms the active DNA-PK complex, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ligation of the broken ends.





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